molecular formula C18H22N2O3S B7462719 N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide

Cat. No. B7462719
M. Wt: 346.4 g/mol
InChI Key: NKCOOBIZLDDKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide, also known as NSC 39884, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 exerts its biological effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, which can result in the inhibition of cell growth and survival.
Biochemical and physiological effects:
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been found to enhance the efficacy of chemotherapy drugs and to reduce the toxicity associated with these drugs.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit protein kinase CK2, and its potential use in cancer research. However, there are also some limitations associated with the use of N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884, including its relatively high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several potential future directions for research on N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2, which could lead to the development of more effective cancer treatments. Another area of interest is the investigation of the role of N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 in other biological processes, such as inflammation and neurodegenerative diseases. Additionally, the development of new synthesis methods for N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 could lead to more efficient and cost-effective production of this compound for use in scientific research.

Synthesis Methods

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 can be synthesized using a variety of methods, including the reaction of 4-ethylphenethylamine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base. The resulting compound can then be purified using column chromatography to obtain N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 in its pure form.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a variety of biological activities, including the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has also been found to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs.

properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-14-5-7-15(8-6-14)13(2)20-18(21)16-9-11-17(12-10-16)24(22,23)19-3/h5-13,19H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCOOBIZLDDKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide

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